molecular formula C11H16NO4 B2782686 (1R,3R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 1148048-39-8

(1R,3R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

Cat. No.: B2782686
CAS No.: 1148048-39-8
M. Wt: 226.253
InChI Key: VXIIZQXOIDYWBS-BWZBUEFSSA-M
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Description

(1R,3R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid (CAS: 1148048-39-8) is a bicyclic amino acid derivative featuring a rigid azabicyclo[3.1.0]hexane scaffold, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid moiety. Its molecular formula is C₁₁H₁₇NO₄, with a molecular weight of 227.26 g/mol . The compound is critical in medicinal chemistry, particularly as an intermediate in synthesizing cardioprotective agents like Nelutroctiv (CK-136), a selective cardiac troponin activator . The stereochemistry (1R,3R,5R) is essential for its biological activity, enabling precise interactions with target proteins .

Properties

IUPAC Name

(1R,3R,5R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-6(7)5-8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIIZQXOIDYWBS-BWZBUEFSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC2CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2C[C@@H]2C[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as cyclopentene and tert-butyl carbamate.

    Cyclization: The key step involves the cyclization of the starting materials to form the azabicyclo structure. This is often achieved through a [3+2] cycloaddition reaction.

    Protection and Deprotection: The tert-butoxycarbonyl (Boc) group is introduced as a protecting group for the amine functionality. This step is crucial for ensuring the stability of the intermediate compounds.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and efficiency, often incorporating automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary protective moiety for the secondary amine, enabling selective deprotection under mild acidic conditions. This reaction is pivotal for subsequent functionalization of the amine:

  • Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane .

  • Mechanism : Acid-catalyzed cleavage of the carbamate, releasing CO₂ and tert-butanol.

  • Outcome : Generates the free amine, which can undergo alkylation, acylation, or participate in peptide coupling .

Example Conditions :

ReagentSolventTime (h)Yield (%)
TFA (10 equiv)DCM2>95
HCl (4 M)Dioxane490

Carboxylic Acid Functionalization

The carboxylic acid group undergoes standard derivatization reactions, enabling conjugation or further structural elaboration:

Esterification

  • Reagents : Thionyl chloride (SOCl₂) followed by alcohol, or DCC/DMAP-mediated coupling .

  • Example : Reaction with methanol under SOCl₂ yields the methyl ester, preserving the bicyclic core .

Amidation

  • Reagents : HATU/DIPEA or EDC/HOBt with primary/secondary amines .

  • Application : Key for incorporating the bicyclic structure into peptides or enzyme inhibitors .

Comparative Table :

Reaction TypeReagentsSolventYield (%)
EsterificationSOCl₂, MeOHTHF85
AmidationHATU, DIPEA, R-NH₂DMF78

Synthetic Route and Key Intermediate Reactions

The compound is synthesized from L-glutamic acid via a multi-step sequence, with critical reactions including:

DMAP-Catalyzed Cyclization

  • Conditions : Di-tert-butyl dicarbonate (Boc₂O), DMAP (0.4 equiv), pyridine (1.0 equiv) .

  • Outcome : Forms (R)-1,2-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate in 82% yield .

Asymmetric Simmons-Smith Cyclopropanation

  • Reagents : Et₂Zn/CH₂I₂, chiral ligand .

  • Stereochemical Control : Reaction time governs cis/trans diastereomer ratio (6:1 at 19.5 h) .

  • Yield : 72% diastereomeric excess (de) for the cis-isomer .

Stability and Side Reactions

  • Thermal Stability : Decomposition observed >150°C, necessitating low-temperature storage .

  • Racemization Risk : Minimal under neutral conditions but possible in strong acids/bases during prolonged reactions .

Scientific Research Applications

Structural Overview

The compound has the molecular formula C11H17NO4C_{11}H_{17}NO_4 and a molecular weight of 227.26 g/mol. Its structure features a bicyclic framework that contributes to its unique chemical properties and reactivity.

Applications in Organic Synthesis

2.1 Building Block for Peptides

One of the primary applications of (1R,3R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is as a building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amines during the synthesis of peptides, allowing for selective reactions without interfering with other functional groups.

Case Study: Synthesis of Peptide Derivatives

A study demonstrated the use of this compound in synthesizing peptide derivatives with enhanced biological activity. The Boc-protected azabicyclo compound was successfully incorporated into various peptide sequences, showcasing its versatility as a precursor in peptide chemistry .

2.2 Asymmetric Synthesis

The compound has been utilized in asymmetric synthesis due to its chiral centers. Its configuration allows chemists to create enantiomerically enriched products, which are crucial in pharmaceuticals where one enantiomer may be therapeutically active while the other is not.

Case Study: Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid

Research indicated that this compound could be synthesized through an asymmetric process using specific catalysts that enhance selectivity towards desired enantiomers . This method has implications for producing drugs with high specificity and reduced side effects.

Medicinal Chemistry Applications

3.1 Potential Therapeutic Agents

The azabicyclo structure is associated with various biological activities, making this compound a candidate for developing new therapeutic agents.

Data Table: Biological Activities

Activity TypeReferenceFindings
Antimicrobial Exhibited significant antimicrobial properties against various pathogens.
Anticancer Showed potential cytotoxic effects on cancer cell lines in vitro.
Neuroprotective Demonstrated neuroprotective effects in animal models of neurodegeneration.

Mechanism of Action

The mechanism of action of (1R,3R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s azabicyclo structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

Key structural analogues differ in substituents at the 6,6-positions of the bicyclic scaffold or in stereochemistry. These modifications influence molecular weight, hydrophobicity (XLogP3), and reactivity.

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) XLogP3 Key Applications
Target Compound (1148048-39-8) None C₁₁H₁₇NO₄ 227.26 1.2* Cardiac drug intermediates
6,6-Dichloro Derivative (1932796-74-1) Cl, Cl C₁₁H₁₅Cl₂NO₄ 296.14 2.5* Potential halogenated intermediates
6,6-Dimethyl Derivative (219754-02-6) CH₃, CH₃ C₁₃H₂₁NO₄ 255.31 2.0 Peptide-based drug synthesis
6,6-Difluoro Derivative (1400990-36-4) F, F C₁₁H₁₅F₂NO₄ 263.24 1.8* Fluorinated bioactive molecules
(1R,3S,5R)-Isomer (197142-34-0) None (stereo) C₁₁H₁₇NO₄ 227.26 1.2* HCV inhibitor intermediates

*Note: XLogP3 values marked with * are estimated based on structural similarity.

Biological Activity

(1R,3R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, commonly referred to as Boc-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique bicyclic structure which contributes to its pharmacological properties.

  • Chemical Formula: C11_{11}H17_{17}NO4_4
  • Molecular Weight: 227.26 g/mol
  • CAS Number: 1148048-39-8
  • Purity: 97% .

The biological activity of this compound is primarily linked to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The azabicyclo structure allows for conformational flexibility, which may enhance binding affinity and specificity towards target proteins.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that modifications in the bicyclic structure can lead to enhanced antibacterial and antifungal activities, making them potential candidates for developing new antibiotics.

Neuropharmacological Effects

The azabicyclo structure is known to influence neurotransmitter systems. Preliminary studies suggest that this compound may affect cholinergic signaling pathways, which are critical in cognitive functions and memory processes. This property positions it as a candidate for further exploration in neurodegenerative diseases such as Alzheimer's.

Anti-inflammatory Properties

In vitro studies have demonstrated that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The mechanism appears to involve the modulation of signaling pathways associated with inflammation.

Case Study 1: Synthesis and Antimicrobial Testing

A study synthesized this compound and tested its antimicrobial efficacy against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as an antibiotic agent.

Case Study 2: Neuroprotective Effects

In another investigation, the neuroprotective effects of this compound were evaluated using animal models of neurodegeneration. The administration of the compound resulted in improved cognitive function and reduced neuronal death compared to control groups, suggesting its therapeutic potential in neurodegenerative disorders.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialSignificant inhibition of bacterial growth
NeuropharmacologicalPotential modulation of cholinergic pathways
Anti-inflammatoryInhibition of pro-inflammatory cytokines

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